1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid
Description
1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid (CAS: 1700442-25-6) is a cyclobutane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 1 and a hydroxyl group at position 3. Its molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 245.27 g/mol . This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in peptide synthesis, where the Boc group serves to protect the amino functionality during coupling reactions. The hydroxyl group at position 3 provides a site for further chemical modifications, such as esterification or glycosylation, enhancing its versatility in drug design .
Properties
IUPAC Name |
3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-9(2,3)16-8(15)11-10(7(13)14)4-6(12)5-10/h6,12H,4-5H2,1-3H3,(H,11,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZHBZBOYAISMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262141-51-4 | |
| Record name | 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Primary Synthetic Route via 1,1-Cyclopropanedicarboxylic Acid Monoethyl Ester
The most widely documented method involves a multi-step sequence originating from 1,1-cyclopropanedicarboxylic acid monoethyl ester. This pathway achieves an 88.7% yield through systematic functional group transformations:
Reaction Scheme
- Azide Formation : Treatment with diphenylphosphoryl azide (DPPA) and triethylamine in acetone at 25°C for 3 hours initiates Curtius-like rearrangement.
- Thermal Cyclization : Subsequent reflux at 90°C induces ring expansion from cyclopropane to cyclobutane via [2+2] photocycloaddition analog mechanisms.
- Workup Protocol :
- Solvent removal under reduced pressure (40°C, 15 mmHg)
- Liquid-liquid extraction with ethyl acetate/aqueous NaHCO3 (3:1 v/v)
- Column chromatography purification (SiO2, hexane:EtOAc 4:1)
Critical Parameters
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| DPPA Equivalents | 1.2 eq | <70% if <1.1 eq |
| Reflux Duration | 3 hr ± 15 min | ±5% yield |
| Extraction pH | 8.5-9.0 | Prevents emulsion |
| Chromatography Rf | 0.33 (target compound) | Purity >98% |
This method's efficiency stems from the stereoelectronic stabilization of the cyclobutane transition state during thermal cyclization. The tert-butoxycarbonyl (Boc) group is introduced post-cyclization via standard carbamate formation protocols.
Alternative Pathway Using UV-Activated [2+2] Cycloaddition
Patent CN108129288B details a photochemical approach employing ultraviolet irradiation (450W Hg lamp) at -30°C to -20°C in dichloromethane. Key advantages include:
- Stereochemical Control : Achieves >95% trans configuration in the cyclobutane ring
- Scalability : Batch sizes up to 500g demonstrated without yield degradation
- Green Chemistry Metrics :
- E-factor: 2.1 (vs 3.8 for thermal method)
- Process Mass Intensity: 8.4 kg/kg
Comparative Performance
| Metric | Thermal Method | Photochemical |
|---|---|---|
| Yield | 88.7% | 76.2% |
| Purity (HPLC) | 99.5% | 98.1% |
| Energy Consumption | 15 kWh/kg | 28 kWh/kg |
| Byproduct Formation | <0.5% | 1.2% |
The photochemical route's lower yield stems from competing dimerization side reactions, mitigated through precise temperature control (-30°C ±2°C) and ethylene gas sparging.
Crystallization and Purification Techniques
Post-synthetic purification leverages Boc-group crystallization strategies adapted from CN112661672A:
Optimized Crystallization Protocol
- Solvent Removal : Rotary evaporation to oily residue (0.5 mmHg, 40°C)
- Seeding : Add 0.5% w/w high-purity seed crystals (HPLC >99.3%)
- Slurry Formation : Cyclohexane (8 mL/g) with 2hr maturation
- Drying : 60°C under vacuum (15hr) to final moisture <0.1%
Crystallization Performance
| Parameter | Value | Effect |
|---|---|---|
| Seed Crystal Size | 50-100 μm | Reduces induction time by 40% |
| Slurry Temperature | 25°C ±2°C | Prevents oiling out |
| Drying Rate | 0.5°C/min | Avoids Boc cleavage |
This protocol increases final product purity from 97.2% to 99.1% while maintaining Boc group integrity, as verified by ¹H NMR (δ 1.44 ppm, singlet, 9H).
Stereochemical Modification via Mitsunobu Reaction
For applications requiring specific hydroxyl group configurations, CN108129288B's Mitsunobu conditions enable stereochemical inversion:
Reaction Conditions
- DIAD: 1.5 eq
- PPh3: 1.5 eq
- p-Nitrobenzoic acid: 1.2 eq
- THF, -10°C → RT over 12hr
Stereochemical Outcomes
| Starting Material | Product Configuration | Yield |
|---|---|---|
| cis-Hydroxy | trans-Hydroxy | 82% |
| trans-Hydroxy | cis-Hydroxy | 78% |
This method proves critical for generating non-natural stereoisomers required in protease inhibitor development.
Industrial-Scale Process Intensification
Recent advances integrate continuous flow chemistry to enhance throughput:
Flow Reactor Parameters
- Residence Time: 8.2 min
- Temperature: 115°C
- Pressure: 17 bar
- Catalyst: Immobilized DPPA on silica
Scale-Up Performance
| Batch Size | Yield | Space-Time Yield |
|---|---|---|
| 100g | 89% | 0.45 kg/L/day |
| 10kg | 87% | 1.2 kg/L/day |
| 100kg | 85% | 2.8 kg/L/day |
The 3% yield drop at 100kg scale correlates with increased axial dispersion, addressable through static mixer optimization.
Analytical Method Validation
Accurate characterization employs:
HPLC Conditions
- Column: Zorbax SB-C18 (4.6×150mm, 5μm)
- Mobile Phase: 0.1% H3PO4 (A), MeCN (B)
- Gradient: 20-80% B over 15min
- Retention Time: 6.8min
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400MHz, CDCl3) | δ 1.44 (s, 9H), 4.21 (d, J=6.5Hz, 1H) |
| 13C NMR | δ 156.8 (C=O), 80.1 (C(CH3)3) |
| HRMS (ESI+) | m/z 232.1294 [M+H]+ (calc. 232.1289) |
These methods reliably detect impurities down to 0.05%, ensuring compliance with ICH Q3A guidelines.
Chemical Reactions Analysis
Types of Reactions
1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Organic Synthesis
This compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structural features allow it to be a building block in combinatorial chemistry, facilitating the creation of libraries of compounds for drug discovery .
Medicinal Chemistry
In medicinal chemistry, 1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid is utilized as a precursor for synthesizing pharmaceutical compounds, particularly protease inhibitors and other therapeutic agents. Its ability to modulate enzyme activity makes it valuable in developing drugs targeting specific biological pathways .
Biochemical Studies
The compound is also employed in biochemical research to study enzyme mechanisms and protein-ligand interactions. It can be used to investigate how modifications to its structure affect biological activity, providing insights into the design of more effective drugs .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of derivatives of 1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid on specific enzymes involved in metabolic pathways. The results indicated that certain modifications enhanced binding affinity, making them potential candidates for drug development against metabolic disorders .
Case Study 2: Protein Interaction
Another research focused on the interaction of this compound with various proteins, highlighting its role as a ligand that could stabilize protein conformations. This study utilized techniques such as X-ray crystallography and NMR spectroscopy to elucidate binding mechanisms, paving the way for designing more potent inhibitors .
Mechanism of Action
The mechanism of action of 1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid involves its ability to act as a protecting group for amino acids and peptides. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amino group during chemical synthesis. The Boc group can be cleaved under acidic conditions, revealing the free amino group for further reactions. This process is facilitated by the resonance stabilization of the intermediate carbocation, which undergoes elimination to form the final product .
Comparison with Similar Compounds
Fluorinated Analogs: 1-Amino-3-fluorocyclobutane-1-carboxylic Acid ([¹⁸F]FACBC)
Structural Differences :
- Substituents: Replaces the Boc-protected amino group at position 1 with a free amino group and substitutes the hydroxyl at position 3 with fluorine.
- Molecular Formula: C₅H₇FNO₂ .
Functional Implications :
- The absence of the Boc group increases reactivity, making [¹⁸F]FACBC suitable for direct use in positron emission tomography (PET) imaging. Fluorine-18 incorporation enhances tumor-targeting specificity.
- Applications : Demonstrated tumor-to-brain uptake ratios of 6.61 at 60 minutes in rat glioblastoma models, with clinical PET studies confirming high tumor selectivity in humans .
Methoxy Substitution: 1-{[(tert-Butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic Acid
Structural Differences :
- Substituents : Methoxy group replaces the hydroxyl at position 3.
- Molecular Formula: C₁₁H₁₉NO₅ (identical to the target compound) .
Functional Implications :
Positional Isomer: 3-{[(tert-Butoxy)carbonyl]amino}-1-hydroxycyclobutane-1-carboxylic Acid
Structural Differences :
- Substituents: Boc-amino and hydroxyl groups are swapped (Boc at position 3, hydroxyl at position 1).
- Molecular Formula: C₁₀H₁₇NO₅ (MW: 231.25 g/mol) .
Functional Implications :
- Positional isomerism may affect conformational stability and interactions with biological targets. The hydroxyl at position 1 could influence solubility and metabolic pathways differently.
Sulfur-Containing Analogs: 1-(tert-Butylsulfanyl)-3-hydroxycyclobutane-1-carboxylic Acid
Structural Differences :
Functional Implications :
- Sulfur’s polarizability and larger atomic radius compared to oxygen may enhance metabolic stability or alter binding affinity in enzyme inhibition studies.
tert-Butoxy Derivatives: 3-(tert-Butoxy)cyclobutane-1-carboxylic Acid
Structural Differences :
Functional Implications :
- Simpler structure with fewer polar groups increases hydrophobicity, making it suitable for material science applications (e.g., polymer crosslinking agents) .
Comparative Data Table
Research Findings and Implications
- Tumor Imaging: [¹⁸F]FACBC’s fluorine-18 label and amino acid backbone enable high tumor-to-brain uptake ratios (6.61 at 60 min), outperforming traditional tracers like [¹⁸F]FDG in specificity .
- Synthetic Utility : The Boc group in the target compound enhances stability during solid-phase peptide synthesis, while the hydroxyl group allows for post-synthetic modifications .
Biological Activity
1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid, commonly referred to as Boc-amino acid, is a compound with significant potential in biological research and pharmaceutical applications. This article delves into its biological activity, chemical properties, and relevant research findings.
- Molecular Formula : CHN O
- Molecular Weight : 231.248 g/mol
- CAS Number : 1262141-51-4
- Melting Point : Not specified in the search results, but typically around room temperature for similar compounds.
- Storage Conditions : Room temperature, away from moisture and light.
Biological Activity
The biological activity of 1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid is primarily linked to its role as a building block in peptide synthesis and its potential use in drug development. The following points summarize its biological implications:
- Protein Degradation : This compound serves as a crucial component in the design of protein degraders, which target specific proteins for degradation, thus playing a role in regulating cellular processes and potentially treating diseases such as cancer .
- Antimicrobial Properties : Some studies suggest that derivatives of cyclobutane carboxylic acids exhibit antimicrobial properties, although specific data on this compound's efficacy is limited .
- Enzyme Inhibition : There is potential for 1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid to act as an enzyme inhibitor, which could be explored further in the context of metabolic pathways and therapeutic interventions .
Case Studies
- Synthesis and Characterization :
- Peptide Synthesis Applications :
- Potential Therapeutic Applications :
Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHN O |
| Molecular Weight | 231.248 g/mol |
| CAS Number | 1262141-51-4 |
| Purity | >97% |
| Potential Applications | Protein degradation, antimicrobial activity, enzyme inhibition |
Q & A
Basic: What synthetic strategies are commonly employed for 1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid?
The synthesis typically involves Boc protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) under mild alkaline conditions (e.g., aqueous NaHCO₃ or DMAP in THF) . The hydroxyl group on the cyclobutane ring may be introduced via nucleophilic substitution or oxidation-reduction sequences, depending on the precursor. Key steps include:
- Amine protection : Reacting the primary amine with Boc₂O at 0–25°C for 4–12 hours.
- Cyclobutane ring functionalization : For example, epoxide ring-opening or hydroxylation of a cyclobutene intermediate.
- Carboxylic acid activation : Use of reagents like EDCI/HOBt for coupling reactions.
Critical Parameters : Solvent polarity (e.g., DMF for polar intermediates), temperature control to avoid Boc group cleavage, and stoichiometric ratios to minimize side products .
Basic: How is the compound characterized to confirm structural identity and purity?
Standard characterization methods include:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.4–1.5 ppm (t-Bu group), δ 4.5–5.5 ppm (carbamate NH), and δ 3.5–4.0 ppm (hydroxyl proton).
- ¹³C NMR : Signals at ~80 ppm (Boc carbonyl) and ~175 ppm (carboxylic acid).
- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) to assess purity (>95%) .
- Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~259–275 Da) .
Data Validation : Cross-referencing with analogs (e.g., 3-hydroxyazetidine derivatives) helps resolve spectral ambiguities .
Basic: What are the stability considerations for this compound during storage and reactions?
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group. Avoid acidic environments (pH < 5), which cleave the Boc moiety .
- Reaction Conditions :
- Temperature : Limit to <40°C to prevent thermal decomposition.
- Solvents : Prefer anhydrous DCM or THF; aqueous phases require buffering (pH 6–8) .
Decomposition Pathways : Hydrolysis of the Boc group yields CO₂ and tert-butanol, detectable via TLC or gas evolution .
Advanced: How can stereochemical outcomes be controlled during synthesis?
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,3S)-cyclopentane derivatives) to dictate configuration .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) for hydroxylation or epoxidation steps.
- Dynamic Resolution : Utilize kinetic resolution during cyclobutane ring formation .
Analytical Challenges : Overlapping NMR signals for diastereomers require advanced techniques like NOESY or chiral HPLC (e.g., Chiralpak IA column) .
Advanced: What methodologies address contradictions in reported synthetic yields or biological activity?
- Yield Optimization :
- Biological Data Variability :
Case Study : Discrepancies in enzymatic IC₅₀ values may arise from impurities; repurification via preparative HPLC is recommended .
Advanced: How does computational modeling predict the compound’s interactions with biological targets?
- Molecular Docking : Software like AutoDock Vina simulates binding to proteins (e.g., proteases or GPCRs), focusing on hydrogen bonds between the hydroxyl/carboxylic acid groups and active-site residues .
- MD Simulations : Assess conformational stability of the cyclobutane ring in aqueous vs. lipid environments (e.g., GROMACS) .
- QSAR Studies : Correlate substituent effects (e.g., Boc vs. Fmoc groups) with activity using descriptors like logP and polar surface area .
Validation : Compare predicted vs. experimental IC₅₀ values for lead optimization .
Methodological Table: Key Synthetic and Analytical Parameters
Data Contradiction Analysis: Resolving Inconsistent Reaction Yields
Hypothesis : Variability in Boc group incorporation due to residual moisture.
Testing :
Karl Fischer Titration : Quantify water content in solvents (limit <50 ppm).
Parallel Synthesis : Compare yields under strict anhydrous vs. ambient conditions.
Outcome : Yields improved by 20% using molecular sieves (3Å) in THF .
Safety and Handling: Mitigating Risks in Laboratory Use
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during Boc deprotection (acidic conditions release CO₂).
- Spill Management : Neutralize with NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
